(2Z,4Z,7Z)-Trideca-2,4,7-trienal
Description
(Note: The provided evidence primarily describes the 2E,4Z,7Z isomer. Data for the 2Z,4Z,7Z isomer is unavailable in the evidence, so this article focuses on the 2E configuration.)
(2E,4Z,7Z)-Trideca-2,4,7-trienal (CAS: 13552-96-0) is a long-chain unsaturated aldehyde with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is characterized by three double bonds at positions 2 (E), 4 (Z), and 7 (Z), contributing to its distinct physicochemical and olfactory properties.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2Z,4Z,7Z)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9-,12-11- |
InChI Key |
BIXIZZVISIZZDM-NOVKEFSLSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=O |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Octyn-1-ol
The synthesis begins with the bromination of 2-octyn-1-ol (I) using phosphorus tribromide (PBr₃) in anhydrous diethyl ether. This step converts the hydroxyl group into a bromine substituent, yielding 1-bromo-2-octyne (II) with a 67% yield after distillation. The reaction proceeds via nucleophilic substitution, facilitated by pyridine as a catalyst to neutralize HBr byproducts.
Key Data:
Grignard Coupling with (E)-2-Penten-4-yn-1-ol
The brominated intermediate (II) undergoes a copper-catalyzed Grignard coupling with (E)-2-penten-4-yn-1-ol to form (E)-2-tridecen-4,7-diyn-1-ol (IV). Ethylmagnesium bromide in tetrahydrofuran (THF) facilitates the formation of the Grignard reagent, which reacts with II in the presence of CuCl to yield the diynol. This step achieves a 28% yield, with the major challenge being the maintenance of stereochemical integrity during coupling.
Key Data:
Partial Hydrogenation of the Diyne
The diyne (IV) is partially hydrogenated using Lindlar’s catalyst (Pd/CaCO₃ poisoned with quinoline) to selectively reduce the triple bonds at positions 4 and 7 to cis (Z) double bonds. This step produces (E,Z,Z)-2,4,7-tridecatrien-1-ol (V) with high stereoselectivity. Lindlar’s catalyst ensures the retention of the existing (E) configuration at position 2 while introducing (Z) geometries at positions 4 and 7.
Key Data:
Oxidation to the Aldehyde
The final step involves oxidizing the alcohol (V) to the aldehyde using activated manganese dioxide (MnO₂). This oxidation proceeds efficiently in hexane, yielding (2E,4Z,7Z)-trideca-2,4,7-trienal with 80% purity after column chromatography.
Key Data:
-
Reagent: Activated MnO₂
-
Solvent: Hexane
-
Conditions: 30 minutes, room temperature
-
Yield: ~80% (GC purity)
Autoxidation of Arachidonic Acid
An alternative route involves the autoxidation of polyunsaturated fatty acids such as arachidonic acid (C20:4 ω-6). This method mimics natural oxidative degradation pathways, producing (2E,4Z,7Z)-trideca-2,4,7-trienal as a secondary oxidation product.
Mechanism of Autoxidation
Arachidonic acid undergoes radical-mediated oxidation at bis-allylic positions, leading to hydroperoxide intermediates. Subsequent β-scission reactions cleave the carbon chain, generating shorter aldehydes, including the target trienal. The reaction is influenced by temperature, oxygen availability, and the presence of transition metal catalysts.
Key Data:
Isolation and Purification
The aldehyde is isolated via solvent extraction (e.g., diethyl ether) and purified using liquid chromatography. Gas chromatography-olfactometry (GC-O) confirms its sensory profile, characterized by marine and citrus notes at high concentrations.
Challenges:
-
Low yield due to competing oxidation pathways.
-
Mixtures of stereoisomers requiring advanced separation techniques.
Comparative Analysis of Preparation Methods
| Parameter | Multi-Step Synthesis | Autoxidation |
|---|---|---|
| Starting Material | 2-Octyn-1-ol | Arachidonic acid |
| Steps | 4 | 1 (non-enzymatic) |
| Overall Yield | ~15% (estimated) | <5% |
| Stereoselectivity | High (controlled) | Low (mixtures) |
| Scalability | Moderate (lab-scale) | Limited by substrate cost |
| Key Advantage | Precise stereochemical control | Mimics natural pathways |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2Z,4Z,7Z)-Trideca-2,4,7-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation reactions.
Major Products Formed
Oxidation: Trideca-2,4,7-trienoic acid.
Reduction: Trideca-2,4,7-trienol.
Substitution: 2,4,7-Tribromo-tridecane.
Scientific Research Applications
(2Z,4Z,7Z)-Trideca-2,4,7-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of (2Z,4Z,7Z)-Trideca-2,4,7-trienal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can modulate the activity of these targets. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with (2E,4Z,7Z)-trideca-2,4,7-trienal, differing in chain length, double bond positions, or stereochemistry:
Table 1: Comparative Analysis of Unsaturated Aldehydes
| Compound Name | Molecular Formula | Molecular Weight | Double Bonds | Odor Profile | Key Applications |
|---|---|---|---|---|---|
| (2E,4Z,7Z)-Trideca-2,4,7-trienal | C₁₃H₂₀O | 192.30 | 2E, 4Z, 7Z | Fatty, citrus, waxy | Cooked chicken flavoring |
| (7Z)-7-Tetradecenal | C₁₄H₂₆O | 214.35 | 7Z | Not specified | Limited data |
| 2E,4Z-Heptadienal | C₇H₁₀O | 110.15 | 2E, 4Z | Green, fatty | Flavor enhancer |
| 2,4,6-Nonatrienal | C₉H₁₂O | 136.19 | 2E, 4E, 6Z | Nutty, fruity | Food additives |
| (2E,4E)-2,4-Octadienal | C₈H₁₂O | 124.18 | 2E, 4E | Pungent, fried | Snack flavorings |
Key Observations:
Chain Length and Odor: Longer chains (e.g., tridecatrienal) exhibit complex, layered aromas (e.g., fatty, citrus), whereas shorter chains (e.g., heptadienal) produce sharper, green notes . The position of double bonds influences volatility and odor thresholds. Conjugated systems (e.g., 2E,4E in octadienal) often have lower odor thresholds due to increased stability .
Stereochemical Impact :
Research Findings
Sensory Studies: Tridecatrienal’s triple unsaturation enhances its ability to mimic lipid oxidation products in cooked meats, making it indispensable in savory flavor formulations . Comparative GC-MS analyses show that 2,4,6-nonatrienal (C₉) has a nuttier profile, whereas tridecatrienal (C₁₃) emphasizes fatty and citrus notes .
Stability and Solubility :
Notes on Data Limitations
- Stereochemical differences (e.g., 2Z vs. 2E) may significantly alter odor profiles and stability .
- Regulatory data for analogues like (7Z)-7-tetradecenal are sparse, highlighting gaps in comparative safety assessments .
Q & A
Q. What are the key considerations for synthesizing (2Z,4Z,7Z)-Trideca-2,4,7-trienal with high stereochemical purity?
Synthesis requires multi-step strategies, including controlled Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated triene system. Protecting groups (e.g., silyl ethers) may stabilize intermediates during Z-configuration formation. Post-synthesis, purification via column chromatography (silica gel) or preparative HPLC is critical to isolate the desired isomer. Analytical validation using GC-MS (retention index matching) and NMR (coupling constants for Z/E confirmation) is essential .
Q. How can researchers confirm the stereochemical configuration of (2Z,4Z,7Z)-Trideca-2,4,7-trienal experimentally?
Combine spectroscopic methods:
- NMR : Analyze coupling constants () for double-bond geometry (Z: Hz; E: Hz).
- GC-MS : Compare retention times and fragmentation patterns with NIST reference data for (E,Z,Z)-isomers .
- IR Spectroscopy : Examine C-H out-of-plane bending vibrations (Z: 700–730 cm⁻¹; E: 960–980 cm⁻¹) .
Advanced Research Questions
Q. How can environmental fate studies be designed to assess the degradation pathways of (2Z,4Z,7Z)-Trideca-2,4,7-trienal in aquatic systems?
Adopt a tiered approach:
Lab-scale experiments : Use OECD 301B (Ready Biodegradability) protocols under controlled pH/temperature. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., aldehydes, carboxylic acids).
Field simulations : Employ microcosms with sediment-water interfaces to study photolysis and microbial breakdown.
QSAR modeling : Predict bioaccumulation potential using log (experimental: ~3.2) and molecular connectivity indices .
Q. How can researchers resolve contradictions in reported bioactivity data for (2Z,4Z,7Z)-Trideca-2,4,7-trienal across studies?
- Replicate experimental conditions : Standardize solvent systems (e.g., DMSO vs. ethanol) and biological models (e.g., cell lines vs. in vivo assays).
- Verify stereochemical purity : Contamination with (E,Z,Z)- or other isomers (common in synthesis) can skew results. Use chiral GC or enantioselective HPLC to confirm purity .
- Statistical meta-analysis : Apply mixed-effects models to aggregate data, accounting for variability in assay sensitivity .
Q. What methodologies are recommended for studying the structure-activity relationship (SAR) of (2Z,4Z,7Z)-Trideca-2,4,7-trienal in insect pheromone systems?
Synthetic analogs : Modify double-bond positions (e.g., 2E,4Z,7Z) or chain length to test receptor specificity.
Electrophysiological assays : Use single-sensillum recordings in target insects (e.g., moths) to quantify neuronal response thresholds.
Molecular docking : Model interactions with pheromone-binding proteins using software like AutoDock Vina, focusing on hydrophobic pockets and hydrogen-bonding motifs .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in GC-MS retention indices for (2Z,4Z,7Z)-Trideca-2,4,7-trienal across databases?
- Cross-validate references : Compare NIST data (CAS 13552-96-0) with peer-reviewed publications.
- Internal standards : Use deuterated analogs or structurally similar aldehydes (e.g., decanal) to calibrate retention times .
- Collaborative verification : Share raw data via platforms like MassBank to harmonize annotations .
Q. What experimental designs minimize isomerization during storage of (2Z,4Z,7Z)-Trideca-2,4,7-trienal?
- Storage conditions : Keep at −20°C in amber vials under argon. Avoid prolonged exposure to light or oxygen.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to inhibit radical-mediated Z→E shifts.
- Periodic QC checks : Monitor isomer ratios via NMR every 3–6 months .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
